6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that include cyclocondensation, deprotection, imination, and heterocyclization processes. For example, one study describes the one-pot synthesis of 6-aminopyrazolo[3,4-d]pyrimidine through the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide in an acid-mediated solution, highlighting the complexity and efficiency of synthesizing these compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the molecular structure of related compounds shows a diversity in the crystallization forms and the formation of hydrogen-bonded networks, indicating the structural flexibility and potential for interaction of these molecules (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, including cyclocondensation with β-enaminones, formylation, and interaction with different reagents to produce novel derivatives with potential biological activities. These reactions are crucial for exploring the chemical space and pharmacological potential of pyrazolopyrimidine derivatives (Castillo et al., 2018).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substituents. For example, the solvent-free synthesis of certain pyrazolopyrimidine derivatives highlights the role of catalysis in achieving high yields and eco-friendly processes, which is important for the scalability and environmental impact of their production (Yao et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of pyrazolopyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide insights into their potential as intermediates for further chemical transformations and their role in the development of new materials or pharmacologically active molecules (Gein et al., 2009).
Scientific Research Applications
Antimicrobial Activity : Compounds related to 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, exhibit promising antimicrobial activity against a range of bacteria and fungi (Gein et al., 2009).
Hypoglycemic Activity : Another variant, methyl-6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]-pyrimidine-4-carboxylates, shows promising hypoglycemic activity (Gein et al., 2016).
Organic Synthesis and Drug Discovery : The synthesis and electrophilic substitution of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, potentially useful in organic synthesis and drug discovery, have been demonstrated (Atta, 2011).
Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine analogues, like those structurally similar to carboxin, have shown high fungicidal activity against Basidiomycete species (Huppatz, 1985).
Tumor Imaging : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with polar groups have potential for tumor imaging using positron emission tomography (Xu et al., 2012).
Antipyretic and Hypothermizing Activity : Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-carboxylate exhibits antipyretic and hypothermizing effects, similar to other related compounds (Auzzi et al., 1979).
Eco-Friendly Synthesis : The solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters with sulfamic acid offers mild reaction conditions and eco-friendly properties (Yao et al., 2008).
Synthesis of Nucleoside Antibiotics Analogues : The synthesis of 5,7-disubstituted 3-methylpyrazolo[4,3-d]pyrimidine 6-oxides, structurally related to nucleoside antibiotics like formycin and formycin B, was achieved using diazotization reactions (Long et al., 1970).
Potential Benzodiazepine Receptor Ligands : Synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands was explored using 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines (Bruni et al., 1994).
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the synthesis of a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity . This suggests potential future directions for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXGKQXXFWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424519 | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
869941-96-8 | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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